molecular formula C8H9NO B13790252 Acet-D3-anilide

Acet-D3-anilide

Cat. No.: B13790252
M. Wt: 138.18 g/mol
InChI Key: FZERHIULMFGESH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acet-D3-anilide is a deuterated analog of acetanilide, a compound known for its analgesic and antipyretic properties. The deuterium substitution in this compound makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acet-D3-anilide can be synthesized by the acetylation of aniline using deuterated acetic anhydride. The reaction involves mixing aniline with deuterated acetic anhydride in the presence of a catalyst such as zinc dust. The mixture is then refluxed under anhydrous conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Acet-D3-anilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acet-D3-anilide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Acet-D3-anilide involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can inhibit certain enzymes, thereby affecting biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acet-D3-anilide is unique due to its deuterium content, which provides stability and allows for detailed mechanistic studies. Its use in research helps in understanding the effects of isotopic substitution on chemical and biological processes .

Properties

Molecular Formula

C8H9NO

Molecular Weight

138.18 g/mol

IUPAC Name

2,2,2-trideuterio-N-phenylacetamide

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3

InChI Key

FZERHIULMFGESH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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